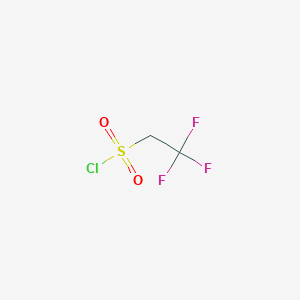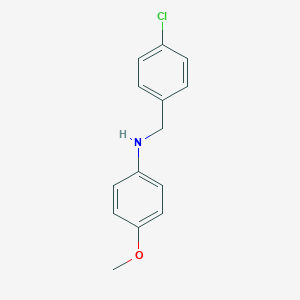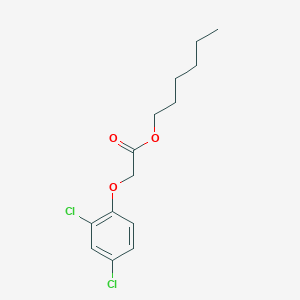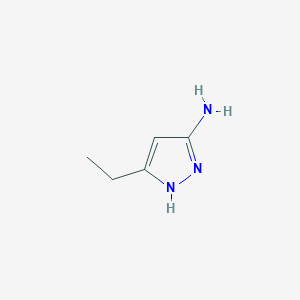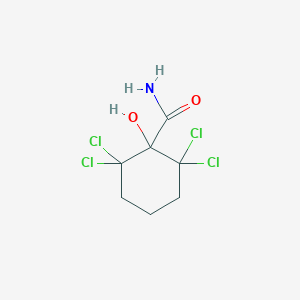
2,2,6,6-Tetrachloro-1-hydroxycyclohexanecarboxamide
説明
2,2,6,6-Tetrachloro-1-hydroxycyclohexanecarboxamide (also known as TCC) is a chemical compound that has gained attention due to its potential applications in scientific research. TCC is a white crystalline solid that is soluble in water and has a molecular formula of C7H8Cl4NO2. This compound is synthesized through a multi-step process and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of TCC is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes. TCC has been shown to inhibit the activity of enoyl-acyl carrier protein reductase, which is an enzyme involved in bacterial fatty acid synthesis. Additionally, TCC has been found to inhibit the activity of squalene epoxidase, which is an enzyme involved in fungal cell membrane synthesis.
生化学的および生理学的効果
TCC has been found to have various biochemical and physiological effects. In addition to its bacteriostatic and antifungal properties, TCC has been found to have anti-inflammatory effects. TCC has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, TCC has been found to have antioxidant properties and can scavenge free radicals.
実験室実験の利点と制限
One of the main advantages of using TCC in lab experiments is its ability to inhibit bacterial and fungal growth. This makes TCC a useful tool for studying the effects of bacteria and fungi on various biological processes. Additionally, TCC has been found to have low toxicity and is relatively stable under normal laboratory conditions. However, one of the limitations of using TCC is its limited solubility in organic solvents. This can make it difficult to use in certain experiments, particularly those that require the use of organic solvents.
将来の方向性
There are several future directions for research on TCC. One area of interest is the development of TCC derivatives that have improved solubility and potency. Additionally, there is interest in studying the effects of TCC on other biological processes, such as cell signaling pathways and gene expression. Finally, there is interest in studying the potential use of TCC as a therapeutic agent for various diseases, such as bacterial and fungal infections and inflammation.
In conclusion, TCC is a chemical compound that has gained attention for its potential applications in scientific research. TCC is synthesized through a multi-step process and has been found to have various biochemical and physiological effects. TCC has been used as a bacteriostatic and antifungal agent and has been found to modulate the activity of calcium channels in neurons. TCC has several advantages for lab experiments, including its ability to inhibit bacterial and fungal growth and its low toxicity. However, TCC also has limitations, such as its limited solubility in organic solvents. Future research on TCC will focus on the development of TCC derivatives, studying the effects of TCC on other biological processes, and exploring the potential use of TCC as a therapeutic agent.
合成法
The synthesis of TCC involves a multi-step process that starts with the reaction of cyclohexanone with chlorine gas to form 2,2,6,6-tetrachlorocyclohexanone. This intermediate is then reacted with hydroxylamine hydrochloride to form 2,2,6,6-tetrachloro-1-hydroxycyclohexanone. Finally, the carboxamide group is introduced through the reaction of the hydroxycyclohexanone with ammonium carbonate to yield TCC.
科学的研究の応用
TCC has been found to have various applications in scientific research. One of the main uses of TCC is as a bacteriostatic agent. TCC has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, TCC has been found to have antifungal properties and can inhibit the growth of certain fungi, such as Candida albicans. TCC has also been used in the study of ion channels and has been found to modulate the activity of calcium channels in neurons.
特性
IUPAC Name |
2,2,6,6-tetrachloro-1-hydroxycyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl4NO2/c8-5(9)2-1-3-6(10,11)7(5,14)4(12)13/h14H,1-3H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKIWQKIIQDAJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)(Cl)Cl)(C(=O)N)O)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169276 | |
| Record name | 2,2,6,6-Tetrachloro-1-hydroxycyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetrachloro-1-hydroxycyclohexanecarboxamide | |
CAS RN |
1724-30-7 | |
| Record name | 2,2,6,6-Tetrachloro-1-hydroxycyclohexanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1724-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,6,6-Tetrachloro-1-hydroxycyclohexanecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001724307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC240862 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,6,6-Tetrachloro-1-hydroxycyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-tetrachloro-1-hydroxycyclohexanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,6,6-Tetrachloro-1-hydroxycyclohexanecarboxamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N46P4QUN52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



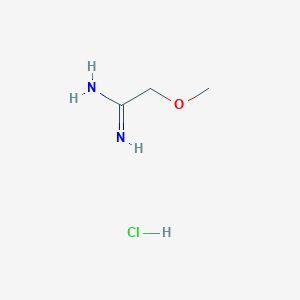
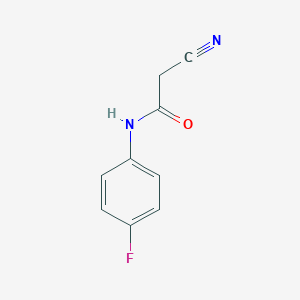
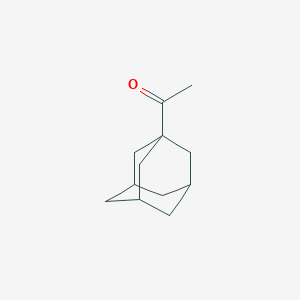
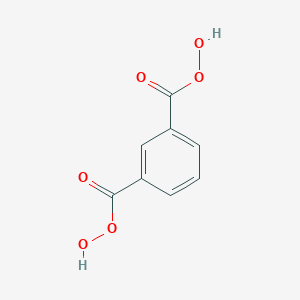
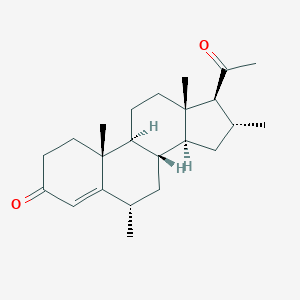
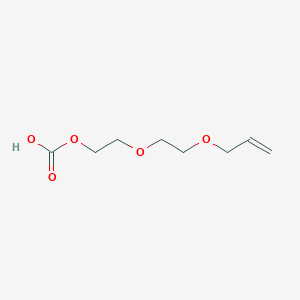
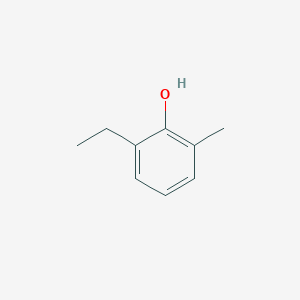
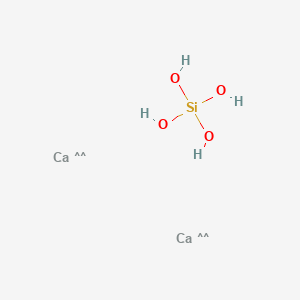
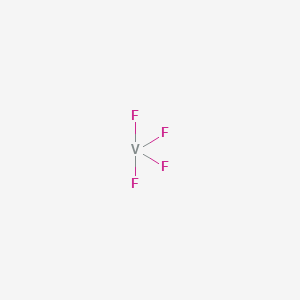
![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)
